molecular formula C21H18N4O2 B5479896 1'-(quinoxalin-5-ylcarbonyl)spiro[indole-3,3'-piperidin]-2(1H)-one

1'-(quinoxalin-5-ylcarbonyl)spiro[indole-3,3'-piperidin]-2(1H)-one

Cat. No.: B5479896
M. Wt: 358.4 g/mol
InChI Key: RSIAQVCMFUBTNM-UHFFFAOYSA-N
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Description

The compound “1’-(quinoxalin-5-ylcarbonyl)spiro[indole-3,3’-piperidin]-2(1H)-one” is a complex organic molecule that likely contains a quinoxalinone core structure, a spiro[indole-3,3’-piperidin] moiety, and a carbonyl group . Quinoxalinones are known for their diverse biological activities and chemical properties .


Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps. For instance, the direct C3-functionalization of quinoxalin-2(1H)-ones via C–H bond activation has been reported . This process includes arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation of quinoxalin-2(1H)-ones . Another method involves the Pd-catalyzed direct C(sp2)–H bond carbonylation of the C2 position of indole .


Molecular Structure Analysis

The molecular structure of “1’-(quinoxalin-5-ylcarbonyl)spiro[indole-3,3’-piperidin]-2(1H)-one” is likely to be complex due to the presence of multiple functional groups and rings. The exact structure would depend on the specific arrangement and connectivity of these groups .


Chemical Reactions Analysis

Quinoxalin-2(1H)-ones can undergo a variety of chemical reactions. For example, they can be functionalized at the C3 position via C–H bond activation . They can also undergo phosphonation under visible light conditions at room temperature .


Physical and Chemical Properties Analysis

The physical and chemical properties of “1’-(quinoxalin-5-ylcarbonyl)spiro[indole-3,3’-piperidin]-2(1H)-one” would depend on its exact structure. Quinoxalin-2(1H)-ones are known for their diverse biological activities and chemical properties .

Mechanism of Action

The mechanism of action of “1’-(quinoxalin-5-ylcarbonyl)spiro[indole-3,3’-piperidin]-2(1H)-one” is likely to be complex and would depend on its exact structure and the biological system in which it is studied. For instance, the C3-functionalization of quinoxalin-2(1H)-ones via C–H bond activation is thought to proceed via a radical mechanism .

Future Directions

The future directions for research on “1’-(quinoxalin-5-ylcarbonyl)spiro[indole-3,3’-piperidin]-2(1H)-one” could include further exploration of its synthesis, characterization, and potential applications. Given the diverse biological activities and chemical properties of quinoxalin-2(1H)-ones , there may be potential for this compound in medicinal, pharmaceutical, and agricultural applications .

Properties

IUPAC Name

1'-(quinoxaline-5-carbonyl)spiro[1H-indole-3,3'-piperidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c26-19(14-5-3-8-17-18(14)23-11-10-22-17)25-12-4-9-21(13-25)15-6-1-2-7-16(15)24-20(21)27/h1-3,5-8,10-11H,4,9,12-13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIAQVCMFUBTNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CN(C1)C(=O)C3=C4C(=CC=C3)N=CC=N4)C5=CC=CC=C5NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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